molecular formula C22H25NO7 B14605098 Secocolchicine CAS No. 61014-70-8

Secocolchicine

Cat. No.: B14605098
CAS No.: 61014-70-8
M. Wt: 415.4 g/mol
InChI Key: FFDCJEBRJMKLSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of secocolchicine involves a fully regiocontrolled process. One of the key steps in the synthetic route is the condensation of lithium halogenocarbenoid with 3,4,5-trimethoxycinnamaldehyde. This reaction produces a 1,2-addition product, which is then elaborated to form a benzoate compound. Treatment with a base leads to ring expansion, resulting in a troponoid structure. The final step involves replacing the benzoate group with an acetamido moiety to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the laboratory-scale procedures with optimizations for larger-scale production. This includes ensuring the availability of high-purity reagents and maintaining stringent reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Secocolchicine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in this compound, leading to different analogs.

    Substitution: Various substitution reactions can occur, particularly at the methoxy groups, to produce a range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various analogs of this compound with modified functional groups, which can exhibit different pharmacological properties.

Scientific Research Applications

Secocolchicine has a wide range of scientific research applications:

Mechanism of Action

Secocolchicine exerts its effects primarily by interfering with the intracellular assembly of the inflammasome complex in neutrophils and monocytes. This action mediates the activation of interleukin-1β, an inflammatory mediator. Additionally, this compound attenuates neutrophil activity, reducing inflammation and cell proliferation .

Comparison with Similar Compounds

Secocolchicine is compared with other colchicine derivatives and similar compounds:

    Colchicine: The parent compound, known for its anti-inflammatory and anti-mitotic properties.

    Demecolcine: Another derivative with similar anti-mitotic effects but different pharmacokinetic properties.

    Thiocolchicine: A sulfur-containing analog with enhanced anti-inflammatory activity.

Uniqueness: this compound is unique due to its specific synthetic route and the resulting structural modifications, which can lead to distinct pharmacological properties compared to other colchicine derivatives .

Properties

CAS No.

61014-70-8

Molecular Formula

C22H25NO7

Molecular Weight

415.4 g/mol

IUPAC Name

N-(3,4,5,14-tetramethoxy-13-oxo-15-oxatetracyclo[9.6.0.01,14.02,7]heptadeca-2,4,6,11,16-pentaen-10-yl)acetamide

InChI

InChI=1S/C22H25NO7/c1-12(24)23-15-7-6-13-10-16(26-2)19(27-3)20(28-4)18(13)21-8-9-30-22(21,29-5)17(25)11-14(15)21/h8-11,15H,6-7H2,1-5H3,(H,23,24)

InChI Key

FFDCJEBRJMKLSJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C34C1=CC(=O)C3(OC=C4)OC)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.